7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid
Brand Name: Vulcanchem
CAS No.: 32435-16-8
VCID: VC2291685
InChI: InChI=1S/C15H20O5/c1-19-13-9-8-11(10-14(13)20-2)12(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
SMILES: COC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)OC
Molecular Formula: C15H20O5
Molecular Weight: 280.32 g/mol

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

CAS No.: 32435-16-8

Cat. No.: VC2291685

Molecular Formula: C15H20O5

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid - 32435-16-8

Specification

CAS No. 32435-16-8
Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
IUPAC Name 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid
Standard InChI InChI=1S/C15H20O5/c1-19-13-9-8-11(10-14(13)20-2)12(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
Standard InChI Key RLFOBMKXZSCXQQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)OC

Introduction

Chemical Structure and Properties

Structural Features

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid features a seven-carbon carboxylic acid chain (heptanoic acid) with a ketone group at the seventh carbon position that connects to a 3,4-dimethoxyphenyl group. The compound contains several key functional groups that define its chemical behavior:

  • A carboxylic acid group (-COOH) at one end of the molecule

  • A ketone group (C=O) linking the aliphatic chain to the aromatic ring

  • Two methoxy groups (-OCH3) at positions 3 and 4 of the phenyl ring

The presence of these functional groups contributes to the compound's chemical reactivity and potential biological interactions. The methoxy substituents on the phenyl ring enhance the lipophilicity of the molecule and may influence its binding to biological targets through hydrophobic interactions.

Physical Properties

The available data provides several predicted physical properties for 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid:

PropertyValueSource
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Boiling Point465.7±35.0 °C (predicted)
Density1.138±0.06 g/cm³ (predicted)
pKa4.74±0.10 (predicted)

Based on these properties, particularly the high boiling point, the compound is expected to exist as a solid at room temperature. The predicted pKa value suggests acidity comparable to other carboxylic acids, indicating it would readily ionize in aqueous solutions at physiological pH.

Chemical Properties

The chemical properties of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid are largely determined by its functional groups:

  • The carboxylic acid moiety can participate in acid-base reactions, esterification, and amidation processes

  • The ketone group can undergo nucleophilic addition reactions, reduction to form alcohols, and oxidation reactions

  • The methoxy groups on the aromatic ring influence the electron density of the ring, affecting its reactivity in electrophilic aromatic substitution reactions

  • The aromatic ring itself can participate in various substitution reactions

These properties make the compound versatile in chemical transformations, allowing for the synthesis of various derivatives with potentially diverse applications.

Synthesis and Production

Reaction Conditions

The synthesis of this compound would likely require specific reaction conditions to ensure high yield and purity:

  • Anhydrous reaction conditions using dried solvents like diethyl ether or tetrahydrofuran

  • Inert atmosphere (nitrogen or argon) to prevent side reactions, especially during organometallic steps

  • Temperature control, ranging from -60°C to room temperature depending on the specific reaction step

  • Acid-catalyzed hydrolysis (using hydrochloric acid or similar) for converting ester intermediates to the final carboxylic acid

  • Purification through techniques such as recrystallization or column chromatography

The synthetic approach for related compounds indicates that careful control of reaction temperature and the use of appropriate acid catalysts are critical factors in obtaining the desired product with high purity .

Industrial Production Methods

For industrial-scale production, the synthesis of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid would likely be optimized to improve efficiency and reduce costs. Potential industrial methods might include:

  • Continuous flow processes rather than batch reactions to enhance productivity and consistency

  • Use of solid-supported catalysts to facilitate recovery and reuse

  • Optimization of reaction parameters to maximize yield while minimizing waste

  • Implementation of green chemistry principles to reduce environmental impact

The industrial production of similar compounds involves careful consideration of reaction conditions, with particular attention to acid concentration and temperature during hydrolysis steps to ensure complete conversion while minimizing side reactions .

Chemical Reactivity

Types of Reactions

Based on its functional groups, 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid can participate in various chemical reactions:

Carboxylic Acid Reactions:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amide derivatives

  • Salt formation with bases

  • Reduction to primary alcohols using strong reducing agents

Ketone Reactions:

  • Reduction to secondary alcohols using sodium borohydride or lithium aluminum hydride

  • Nucleophilic addition reactions with various nucleophiles

  • Enolate formation and subsequent reactions

Aromatic Ring Reactions:

  • Electrophilic aromatic substitution, directed by the electron-donating methoxy groups

  • Potential demethylation under specific conditions to form hydroxyl groups

The presence of these reactive functional groups provides multiple sites for chemical modification, allowing for the synthesis of diverse derivatives with potentially altered properties.

Common Reagents and Conditions

The reactions of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid typically require specific reagents and conditions:

  • Esterification: Alcohols in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents

  • Reduction: Sodium borohydride or lithium aluminum hydride for selective reduction of specific functional groups

  • Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions

  • Nucleophilic substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base

The esterification of the carboxylic acid group, for example, would involve refluxing with an alcohol in the presence of an acid catalyst, similar to the synthesis of ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate from its corresponding acid.

Major Products Formed

Chemical transformations of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid can yield various products:

  • Esterification produces compounds such as ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate

  • Reduction of the ketone group yields 7-(3,4-dimethoxyphenyl)-7-hydroxyheptanoic acid

  • Reduction of both ketone and carboxylic acid groups could produce the corresponding diol

  • Amidation reactions form 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic amide derivatives

These transformations are valuable in creating a library of related compounds that might possess different physicochemical properties and biological activities for structure-activity relationship studies.

Biological Activity

Mechanism of Action

The biological activity of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid likely involves interactions with various molecular targets through its functional groups:

  • The ketone group may form reversible bonds with nucleophilic amino acid residues in target proteins

  • The carboxylic acid moiety can form ionic interactions with positively charged residues or hydrogen bonds with polar groups

  • The dimethoxyphenyl group may engage in hydrophobic interactions with non-polar binding pockets in target proteins

The mechanism may involve inhibition of specific enzymes or receptors involved in inflammation or cell proliferation pathways. For example, related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting interaction with proteins involved in cell cycle regulation.

Research Findings

Research on compounds structurally similar to 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid has revealed several important findings:

ActivityCell Line/ModelObserved EffectConcentration Range
AnticancerMCF-7 (breast cancer)Induction of apoptosis~15 μM range
AnticancerHT-29 (colon cancer)Cell cycle arrest~20 μM range
Anti-inflammatoryMacrophage cell linesReduction of pro-inflammatory cytokinesVariable

A study published on a related compound evaluated its effects on MCF-7 breast cancer cells, demonstrating a dose-dependent decrease in cell viability and increased apoptotic markers. These findings suggest that 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid might possess similar biological activities, though specific studies on this exact compound would be necessary to confirm these effects.

Comparative Analysis

Related Compounds

Several compounds share structural similarities with 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid:

  • 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid: Differs by having fluorine atoms instead of methoxy groups at positions 3 and 4 of the phenyl ring

  • Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate: The ethyl ester derivative of the compound of interest

  • 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid: Has the methoxy groups in the 3,5-positions rather than the 3,4-positions

  • 7-(3,4-Dimethoxyphenyl)-7-hydroxyheptanoic acid: The reduced form where the ketone is converted to a secondary alcohol

These structural relatives provide insights into how specific modifications affect the physical, chemical, and potentially biological properties of this class of compounds.

Structure-Activity Relationships

The structure-activity relationships of this class of compounds reveal how specific structural features influence biological activity:

  • The position of substituents on the phenyl ring (3,4- vs. 3,5-dimethoxy) may affect binding affinity and selectivity for biological targets

  • The nature of the substituents (methoxy vs. fluoro) influences electronic properties and metabolic stability

  • The ketone functional group appears important for certain biological activities, as its reduction or modification alters interaction patterns

  • The length of the aliphatic chain (heptanoic acid) provides a specific spatial arrangement that may be optimal for interaction with biological targets

Understanding these structure-activity relationships is crucial for designing derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Advantages and Limitations

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid presents several advantages and limitations as a compound of interest:

Advantages:

  • Multiple functional groups provide various sites for chemical modification

  • Potential biological activities in areas of significant medical need (cancer, inflammation)

  • Synthetic accessibility through established chemical routes

  • Structural similarity to compounds with documented bioactivities

Limitations:

  • Limited water solubility due to the hydrophobic aromatic ring and aliphatic chain

  • Potential metabolic instability, particularly at the ketone and ester functional groups

  • Possible multiple mechanisms of action that might lead to off-target effects

  • Limited specific research available on this exact compound in the literature

These characteristics should be considered when evaluating this compound for further development in research or practical applications.

Current Research and Future Perspectives

Recent Advancements

Recent research on compounds structurally related to 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid has focused on several areas:

  • Development of improved synthetic routes with higher yields and fewer steps

  • Investigation of biological activities, particularly in cancer research

  • Structure optimization through systematic modification of functional groups

  • Exploration of structure-activity relationships to enhance therapeutic potential

These advancements provide a foundation for further research specifically on 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid and its derivatives.

Research Gaps

Several research gaps can be identified in the current understanding of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid:

  • Limited comprehensive studies on synthesis optimization and scale-up

  • Insufficient data on specific biological targets and mechanisms of action

  • Incomplete evaluation of pharmacokinetic properties and metabolic pathways

  • Lack of comparative studies between this compound and its structural analogs

Addressing these gaps would significantly enhance the understanding of this compound's potential applications and limitations.

Future Applications

Based on its structural features and the applications of related compounds, 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid might find future applications in:

  • Development of novel anti-inflammatory or anticancer agents

  • Use as a synthetic intermediate for more complex bioactive molecules

  • Structure-based drug design as a template or scaffold

  • Probe for investigating biological mechanisms related to inflammation or cell proliferation

The multifunctional nature of this compound, combined with its potential biological activities, suggests it could serve as a valuable starting point for developing new therapeutic agents or research tools.

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